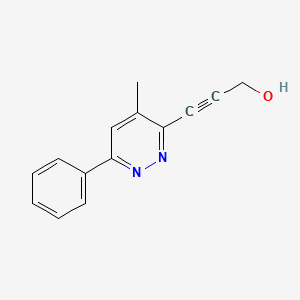
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is a compound belonging to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol typically involves the reaction of 4-methyl-6-phenylpyridazine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalysts to increase yield and reduce reaction time. The exact methods may vary depending on the specific requirements and available technology.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Another pyridazine derivative with similar structural features.
3-Phenyl-2-propyn-1-ol: A compound with a similar alkyne functional group.
Uniqueness
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is unique due to its specific combination of a pyridazine ring with an alkyne and hydroxyl functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
157199-85-4 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-(4-methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12N2O/c1-11-10-14(12-6-3-2-4-7-12)16-15-13(11)8-5-9-17/h2-4,6-7,10,17H,9H2,1H3 |
Clave InChI |
LIKZMPRARIZWFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1C#CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


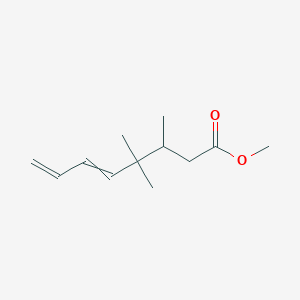
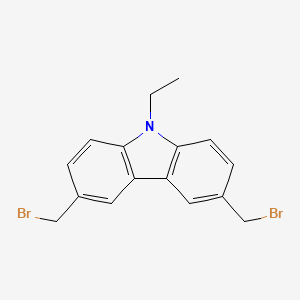
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
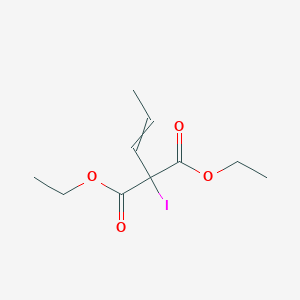
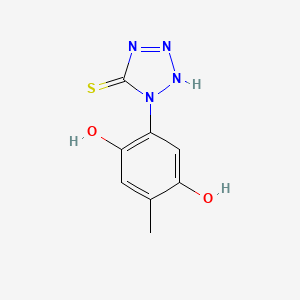

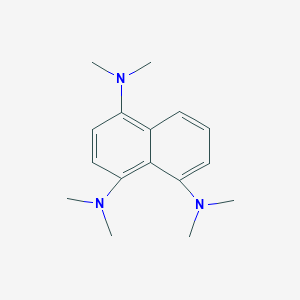
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
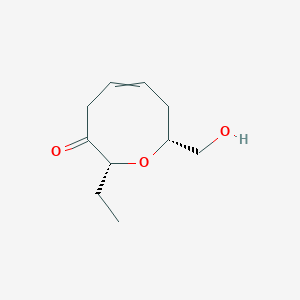
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
